Barium perchlorate hydrate

Descripción general

Descripción

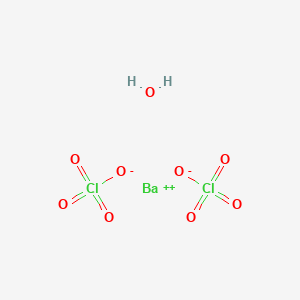

Barium perchlorate hydrate is a chemical compound with the formula Ba(ClO₄)₂·xH₂O. It is a powerful oxidizing agent and is commonly used in various industrial and scientific applications. The compound is known for its high solubility in water and its ability to form hydrates, which makes it useful in various chemical processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Barium perchlorate hydrate can be synthesized using several methods:

Evaporation Method: One common method involves evaporating a solution containing barium chloride and an excess of perchloric acid. The dihydrate form is produced by recrystallizing and drying to a constant weight.

Reaction with Barium Hydroxide or Carbonate: Another method involves reacting perchloric acid with barium hydroxide or barium carbonate.

Industrial Production: For large-scale manufacturing, barium perchlorate is synthesized by evaporating a solution of sodium perchlorate and barium chloride.

Types of Reactions:

Oxidation: this compound is a strong oxidizing agent and can participate in various oxidation reactions.

Dehydration: The compound can be dehydrated by heating to 140°C in a vacuum, which results in the formation of anhydrous barium perchlorate.

Common Reagents and Conditions:

Oxidation Reactions: Common reagents include organic compounds that can be oxidized by this compound under controlled conditions.

Dehydration: Heating in a vacuum is a common condition for dehydration reactions.

Major Products:

Oxidation Reactions: The major products depend on the specific organic compound being oxidized.

Dehydration: The major product is anhydrous barium perchlorate.

Aplicaciones Científicas De Investigación

Pyrotechnics

Overview:

Barium perchlorate hydrate is widely utilized in the pyrotechnic industry due to its ability to enhance the brightness and color of fireworks and flares. It acts as a powerful oxidizer that supports combustion and contributes to vivid displays.

Case Study:

In a study on the formulation of fireworks, researchers found that incorporating barium perchlorate significantly increased the intensity of green colors produced in aerial shells. The compound's stability under heat and pressure conditions makes it suitable for use in various pyrotechnic compositions .

Chemical Synthesis

Overview:

This compound serves as a reagent in the synthesis of perchlorate salts, which are crucial for various chemical reactions. It plays a role in producing other chemicals used in both industrial and laboratory settings.

Applications:

- Synthesis of Perchlorate Salts: Barium perchlorate is often used to synthesize other perchlorates, which are essential in analytical chemistry.

- Reagent in Organic Reactions: It is employed as an oxidizing agent in organic synthesis, facilitating reactions that require strong oxidizers .

Analytical Chemistry

Overview:

In analytical chemistry, this compound is used for titration processes and as a standard for quantitative analysis. Its reliability and accuracy make it a preferred choice among chemists.

Applications:

- Titration Standards: The compound provides consistent results when used as a standard in titrations involving chloride ions.

- Quantitative Analysis: Its role as a reagent helps ensure precision in determining concentrations of various analytes .

Electrochemistry

Overview:

this compound is also significant in electrochemical applications, particularly in the development of electrolytes for batteries.

Applications:

- Electrolyte Preparation: The compound improves energy efficiency and performance in energy storage devices by enhancing ionic conductivity.

- Battery Research: Studies have shown that incorporating barium perchlorate into battery systems can lead to improved charge-discharge cycles .

Environmental Studies

Overview:

Research involving this compound extends to environmental studies, particularly concerning its behavior and impact on soil and water systems.

Applications:

- Perchlorate Behavior Analysis: Studies focus on how perchlorates interact with environmental matrices, aiding in understanding their persistence and mobility.

- Impact Assessments: Researchers utilize this compound to assess contamination levels and develop remediation strategies for affected sites .

Mecanismo De Acción

The mechanism of action of barium perchlorate hydrate primarily involves its role as an oxidizing agent. The compound can donate oxygen atoms to other substances, facilitating oxidation reactions. The molecular targets and pathways involved depend on the specific reaction and the substances being oxidized.

Comparación Con Compuestos Similares

Barium Chlorate: Another barium compound with oxidizing properties.

Barium Chloride: A barium compound used in various industrial applications.

Magnesium Perchlorate: A similar perchlorate compound used as a drying agent.

Strontium Perchlorate: Another perchlorate compound with similar properties.

Uniqueness: Barium perchlorate hydrate is unique due to its high solubility in water, ease of preparation, and strong oxidizing properties. These characteristics make it particularly useful in applications requiring a powerful oxidizing agent and a compound that can easily absorb water.

Actividad Biológica

Barium perchlorate hydrate, with the chemical formula , is a compound that has garnered attention for its potential biological effects and applications. This article explores its biological activity, including toxicological profiles, mechanisms of action, and relevant case studies.

- Molecular Formula :

- Molecular Weight : 390.29 g/mol

- Melting Point : 70 °C (decomposes)

- Density : 2.74 g/cm³

- Solubility : Soluble in water and methanol; slightly soluble in ethanol and acetone .

Toxicological Profile

Barium perchlorate is classified as a hazardous substance, and its biological activity primarily revolves around its toxicological effects. The following table summarizes key toxicological findings related to perchlorates, including barium perchlorate:

Barium perchlorate's primary mechanism of action involves the inhibition of iodide uptake by the thyroid gland. This is significant because it can disrupt thyroid hormone production, leading to hypothyroidism or other endocrine disorders. The compound competes with iodide for uptake by the sodium-iodide symporter (NIS), which is crucial for thyroid hormone synthesis.

Key Findings from Research

- Thyroid Hormone Disruption : Studies have shown that barium perchlorate can significantly decrease serum levels of thyroid hormones in both animal models and human studies. For instance, a study indicated that exposure to perchlorates resulted in a marked reduction in thyroid hormone levels in rats after 14 days of treatment .

- Iodide Uptake Inhibition : Research has quantified the degree of inhibition on iodide uptake across various doses, demonstrating a clear dose-response relationship. For example, data indicated that even low concentrations of barium perchlorate could inhibit iodide uptake by over 50% in laboratory settings .

- Effects on Development : Animal studies have reported developmental delays and alterations in growth patterns among offspring exposed to barium perchlorate during gestation .

Case Studies

Several case studies illustrate the biological implications of barium perchlorate exposure:

- Case Study 1 : A study involving pregnant rats exposed to varying concentrations of barium perchlorate revealed significant developmental issues in offspring, including reduced body weight and altered organ development.

- Case Study 2 : A cohort study on workers exposed to perchlorates highlighted an increased incidence of thyroid-related disorders compared to control groups, emphasizing the compound's potential health risks in occupational settings .

Propiedades

IUPAC Name |

barium(2+);diperchlorate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.2ClHO4.H2O/c;2*2-1(3,4)5;/h;2*(H,2,3,4,5);1H2/q+2;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLSNJWWQIFSOQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaCl2H2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583388 | |

| Record name | Barium perchlorate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69102-74-5 | |

| Record name | Barium perchlorate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 69102-74-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.